molecular formula C19H24O8 B1211994 (10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate

(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate

Cat. No. B1211994
M. Wt: 380.4 g/mol
InChI Key: RANGFOQREJPKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate is a natural product found in Fusarium graminearum with data available.

Scientific Research Applications

NMR Spectral Data and Stereochemistry

  • 1H and 13C NMR Spectral Analysis : The compound was analyzed using NMR spectroscopy, providing insights into its molecular structure and stereochemistry. This type of analysis is crucial for understanding the compound's physical and chemical properties (Pedersoli, Constantino, & da Silva, 2006).

Synthesis and Derivatives

  • Synthesis and Olfactory Properties : Research on the synthesis of derivatives of similar compounds has been conducted, focusing on their potential as odorants. Such studies highlight the compound's relevance in fragrance chemistry (Kraft & Gallo, 2004).

Chemical Transformations

  • Desulphonylation and Epoxide Ring Opening : Studies have demonstrated the compound's susceptibility to chemical transformations such as desulphonylation and epoxide ring opening, which are significant for creating various derivatives with potential applications in medicinal chemistry (Houwen-Claassen et al., 1990).

Application in Synthesizing Bioactive Compounds

  • Synthesis of Bioactive Compounds : Research has explored the use of similar compounds in synthesizing bioactive compounds like milbemycin β3, indicating potential pharmaceutical applications (Attwood, Barrett, & Florent, 1981).

Anticancer Activity

  • Potential Anticancer Activity : Some derivatives synthesized from related compounds have shown moderate anticancer activity, suggesting a pathway for developing new anticancer agents (Rozek et al., 2001).

Biological Activities

  • Antifeedant Activity : Isolated compounds from neem kernels, structurally similar to the queried compound, have exhibited significant biological activities like antifeedant properties (Malathi et al., 2002).

Structural Analysis

  • Conformational Studies : Detailed structural and conformational analysis of related compounds provides insights into their molecular architecture, which is vital for understanding their reactivity and potential applications (Ianelli et al., 1996).

properties

Product Name

(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate

Molecular Formula

C19H24O8

Molecular Weight

380.4 g/mol

IUPAC Name

(10-acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate

InChI

InChI=1S/C19H24O8/c1-9-5-13-18(7-24-10(2)20,15(23)14(9)22)17(4)6-12(26-11(3)21)16(27-13)19(17)8-25-19/h5,12-13,15-16,23H,6-8H2,1-4H3

InChI Key

RANGFOQREJPKIH-UHFFFAOYSA-N

SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C

synonyms

3,15-diacetyldeoxynivalenol
3,15-diacetyldeoxynivalenol, (3alpha,7alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate
Reactant of Route 3
Reactant of Route 3
(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate
Reactant of Route 4
Reactant of Route 4
(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate
Reactant of Route 5
Reactant of Route 5
(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate
Reactant of Route 6
(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate

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